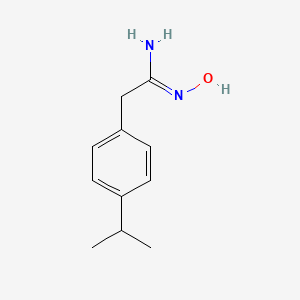
N'-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide is a chemical compound with a molecular formula of C11H16N2O This compound is characterized by the presence of a hydroxy group, an ethanimidamide group, and a 4-propan-2-ylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide typically involves the reaction of 4-isopropylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired ethanimidamide derivative. The reaction conditions often include the use of acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, and the reactions are typically carried out at elevated temperatures to facilitate the rearrangement process.
Industrial Production Methods
In an industrial setting, the production of N’-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidamide group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N’-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the ethanimidamide moiety play crucial roles in binding to these targets, modulating their activity. This compound may inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation.
Comparación Con Compuestos Similares
Similar Compounds
- N’-hydroxy-2-(4-hydroxyphenyl)ethanimidamide
- N’-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide
- N’-hydroxy-2-(phenylsulfonyl)ethanimidamide
Uniqueness
N’-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide is unique due to the presence of the 4-propan-2-ylphenyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and binding affinity, making it a valuable candidate for specific applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
N'-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)10-5-3-9(4-6-10)7-11(12)13-14/h3-6,8,14H,7H2,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLLOHDILDVECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













